Cytotoxic Potency in MCF-7 Breast Cancer Cells: 6-Bromo vs. Cisplatin Standards
While direct data for the exact compound is not available, a closely related series of 6-bromoquinazoline derivatives provides a strong class-level inference for the target compound's potential. In the Zare et al. study, a series of 6-bromoquinazoline derivatives (5a-j) were tested against the MCF-7 cell line. The most potent analog, compound 5b, exhibited an IC50 range of 0.53–1.95 µM, demonstrating superior potency to the standard chemotherapy agent cisplatin [1]. This strongly suggests that the 6-bromo substitution is a key pharmacophore for anticancer activity, and the target compound, bearing this same critical modification, is expected to confer similar potency advantages over non-brominated quinazoline scaffolds.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | Not directly tested; inferred potency from close analog 5b (IC50 range: 0.53 – 1.95 µM) |
| Comparator Or Baseline | Cisplatin (Potency inferior to 5b in the same study) |
| Quantified Difference | Analog 5b is significantly more potent than cisplatin, with IC50 values in the sub-micromolar to low micromolar range. |
| Conditions | MTT assay, MCF-7 cell line, 48h incubation (as described in Zare et al., 2023) |
Why This Matters
For researchers procuring building blocks for anticancer lead optimization, the documented sub-micromolar potency of the 6-bromoquinazoline class against a key cancer cell line provides a validated, high-value starting point superior to unsubstituted quinazolinediones.
- [1] Zare S, et al. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chem Biodivers. 2023 Jul;20(7):e202201245. View Source
